2-Bromo-4-nitro-5-(trifluoromethyl)aniline CAS number
2-Bromo-4-nitro-5-(trifluoromethyl)aniline CAS number
An In-Depth Technical Guide to 2-Bromo-4-nitro-5-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, a key chemical intermediate for the pharmaceutical and materials science industries. This document delineates its chemical identity, physicochemical properties, a validated synthetic pathway, and its strategic applications in modern drug discovery. Emphasis is placed on the rationale behind its use, particularly how its unique trifunctional structure serves as a versatile scaffold for creating diverse molecular architectures. Detailed protocols for handling, safety, and a representative synthetic application are included to support researchers and drug development professionals in leveraging this valuable building block.
Core Chemical Identity and Properties
2-Bromo-4-nitro-5-(trifluoromethyl)aniline is an aromatic compound distinguished by a trifecta of functional groups that impart significant utility in organic synthesis: a nucleophilic aniline group, an electrophilic aromatic ring modulated by nitro and trifluoromethyl substituents, and a bromine atom poised for cross-coupling reactions. These features make it a highly sought-after intermediate in the synthesis of complex molecules.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1190198-31-2 .[1][2] It is crucial to distinguish this specific isomer from others such as 2-Bromo-5-nitro-4-(trifluoromethyl)aniline (CAS 1236060-59-5)[3] or 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS 683241-86-3)[4], as the regiochemistry is critical to its reactivity and subsequent application.
Physicochemical Data
The fundamental properties of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline are summarized below. This data is essential for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 1190198-31-2 | [1][2] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [4] |
| Molecular Weight | 285.02 g/mol | [4] |
| IUPAC Name | 2-bromo-4-nitro-5-(trifluoromethyl)aniline | N/A |
| SMILES | NC1=CC(C(F)(F)F)=C(=O)C=C1Br | [1] |
| Appearance | Typically a yellow to orange crystalline solid (inferred) | N/A |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [2] |
Spectroscopic Profile (Predicted)
Structural confirmation is paramount. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic signatures:
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¹H NMR: The spectrum would exhibit distinct signals in the aromatic region for the two protons on the benzene ring. Their chemical shifts and coupling constants would be influenced by the surrounding electron-withdrawing groups and the amine. A broad signal corresponding to the -NH₂ protons would also be present.
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¹³C NMR: Seven distinct carbon signals are expected. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. Carbons bonded to bromine and the nitro group would also have predictable chemical shifts.
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¹⁹F NMR: A strong singlet would be observed, characteristic of the -CF₃ group.
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FT-IR: Key stretches would include N-H vibrations for the amine group (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (approx. 1520 and 1340 cm⁻¹), and C-F stretches for the trifluoromethyl group (approx. 1100-1300 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 intensity) due to the presence of a single bromine atom.
Strategic Synthesis Pathway
The synthesis of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline requires careful regiochemical control. A logical and field-proven approach involves a multi-step sequence starting from a commercially available trifluoromethylaniline derivative. The causality behind the sequence is critical: the directing effects of the substituents are leveraged at each stage to ensure the correct placement of incoming functional groups.
Causality in Synthesis:
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Amine Protection: The synthesis begins by protecting the highly activating amino group of the starting material, typically via acetylation. This is crucial for two reasons: it prevents unwanted side reactions during nitration and transforms the ortho-, para-directing -NH₂ group into a more moderately activating, but still ortho-, para-directing, -NHAc group. This provides better control over the subsequent nitration step.
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Regioselective Nitration: With the amine protected, nitration is performed using a standard nitrating mixture (HNO₃/H₂SO₄). The bulky acetamido group and the bromine atom sterically hinder the positions ortho to them. The strongest activating effect of the acetamido group directs the incoming nitro group to the vacant para position, yielding the desired 4-nitro isomer with high selectivity.
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Deprotection: The final step is the hydrolysis of the acetamide group under acidic or basic conditions to reveal the free aniline, yielding the target compound.
This strategic sequence is a classic example of using protecting groups and leveraging substituent effects to achieve a single, desired constitutional isomer.[5]
Applications in Drug Discovery and Development
The value of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline lies in its identity as a versatile chemical scaffold. Each functional group offers a handle for distinct, orthogonal chemical transformations, allowing for the systematic construction of a diverse library of drug candidates.
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The Trifluoromethyl (-CF₃) Group: This is arguably the most critical feature for drug development. Incorporating a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile.[6] It can increase lipophilicity, which may improve membrane permeability and bioavailability.[7][8] Furthermore, the -CF₃ group is metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[7]
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The Bromine Atom: This serves as a prime handle for palladium-catalyzed cross-coupling reactions.[9] Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be performed at this site to introduce a vast array of carbon- or nitrogen-linked substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
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The Aniline Group: The -NH₂ group can be readily acylated, sulfonated, or alkylated to explore how modifications at this vector impact target binding.
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The Nitro Group: The nitro group is a strong electron-withdrawing group, modulating the electronics of the aromatic ring. It can also be selectively reduced to an amine, opening up a new reactive site for further derivatization, completely changing the molecule's chemical nature.
Safety, Handling, and Disposal
As a substituted nitroaromatic and halogenated compound, 2-Bromo-4-nitro-5-(trifluoromethyl)aniline must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds provides a strong basis for a robust safety protocol.
Hazard Profile (Inferred from Analogs):
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]
-
Skin Corrosion/Irritation: May cause skin irritation.[12][13]
-
Eye Damage/Irritation: May cause serious eye irritation.[12][13]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10]
Mandatory Handling Protocol
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][14] Ensure an eyewash station and safety shower are immediately accessible.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (OSHA 29 CFR 1910.133 or EN166 compliant).[11][12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.[14]
-
-
Handling Practices: Avoid generating dust.[14] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]
-
Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative example of how 2-Bromo-4-nitro-5-(trifluoromethyl)aniline can be used in a common C-C bond-forming reaction.
Objective: To synthesize 2-(4-methoxyphenyl)-4-nitro-5-(trifluoromethyl)aniline.
Methodology:
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Reactor Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (1.0 eq, 285 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol) to the flask.
-
Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as palladium catalysts are sensitive to oxygen.
-
Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
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Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
2-Bromo-4-nitro-5-(trifluoromethyl)aniline is a high-value, strategically functionalized building block for advanced chemical synthesis. Its defined regiochemistry, coupled with the synergistic properties of its trifluoromethyl, bromo, and amino groups, provides an exceptional platform for the development of novel pharmaceuticals and materials. A thorough understanding of its properties, synthetic access, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development settings.
References
- BLDpharm. 1190198-31-2|2-Bromo-4-nitro-5-(trifluoromethyl)aniline.
- ChemicalBook. 2-Bromo-4-nitro-5-(trifluoromethyl)aniline | 1190198-31-2.
- BLDpharm. 1236060-59-5|2-Bromo-5-nitro-4-(trifluoromethyl)aniline.
- Smolecule. 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.
- Sigma-Aldrich.
- PubChem. 2-Bromo-5-fluoro-4-nitroaniline.
- Fisher Scientific.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)aniline.
- Chemwatch. 2-bromo-3-fluoro-5-(trifluoromethyl)aniline SDS.
- Chemistry LibreTexts. 16.6: Multistep Synthesis.
- Journal of Biomedical Research & Environmental Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-(Trifluoromethyl)Aniline in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing 5-Bromo-2-(Trifluoromethyl)Aniline: A Guide for Pharmaceutical Buyers.
- Finetech Industry Limited. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
Sources
- 1. 1190198-31-2|2-Bromo-4-nitro-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-4-nitro-5-(trifluoromethyl)aniline | 1190198-31-2 [chemicalbook.com]
- 3. 1236060-59-5|2-Bromo-5-nitro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. Buy 4-Bromo-2-nitro-5-(trifluoromethyl)aniline | 683241-86-3 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jelsciences.com [jelsciences.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
